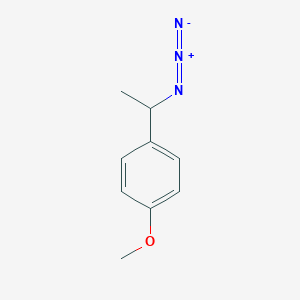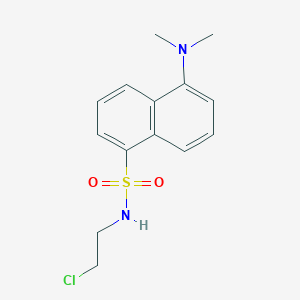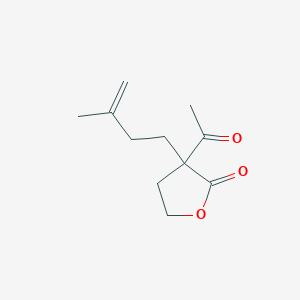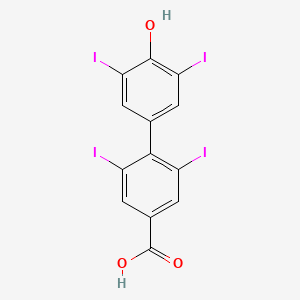![molecular formula C15H22O2S B14355258 1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene CAS No. 90184-22-8](/img/structure/B14355258.png)
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene is an organic compound featuring a benzene ring substituted with a methoxy group and a propoxy group, which is further substituted with a cyclopentylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a suitable benzene derivative is reacted with a propoxy group containing a leaving group, followed by the introduction of the cyclopentylsulfanyl group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified benzene derivatives with reduced functional groups.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(Cyclopentylsulfanyl)propoxy]-4-methoxybenzene: Similar structure with a different position of the methoxy group.
1-[3-(Cyclopentylsulfanyl)propoxy]-3-ethoxybenzene: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentylsulfanyl group adds to its distinct properties compared to other benzene derivatives.
Propiedades
Número CAS |
90184-22-8 |
|---|---|
Fórmula molecular |
C15H22O2S |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1-(3-cyclopentylsulfanylpropoxy)-3-methoxybenzene |
InChI |
InChI=1S/C15H22O2S/c1-16-13-6-4-7-14(12-13)17-10-5-11-18-15-8-2-3-9-15/h4,6-7,12,15H,2-3,5,8-11H2,1H3 |
Clave InChI |
JOQXIIUEWUUASV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OCCCSC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)

![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)



![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)

![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)




